molecular formula C7H7ClFN B1585908 3-Chloro-5-fluoro-2-methylaniline CAS No. 886761-87-1

3-Chloro-5-fluoro-2-methylaniline

Cat. No.: B1585908
CAS No.: 886761-87-1
M. Wt: 159.59 g/mol
InChI Key: WAPXWUPJSPGPSS-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7ClFN. It is a derivative of toluene, where the methyl group is substituted with an amino group, a chlorine atom, and a fluorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-5-fluoro-2-methylaniline typically involves the diazotization of 2-chloro-4-aminotoluene followed by fluorination. One method includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis. The organic phase is then separated and neutralized with sodium carbonate until the pH is 7-8, and the product is obtained by distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up for efficiency and yield. These methods often involve the use of specialized reactors and controlled temperature conditions to ensure high purity and minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group can be reduced to an amino group.

Common Reagents and Conditions

    Substitution: Reagents like sodium nitrite and hydrogen fluoride are commonly used.

    Oxidation: Hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used for reduction reactions.

Major Products

Scientific Research Applications

3-Chloro-5-fluoro-2-methylaniline is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including antineoplastic drugs.

    Industry: It is used in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Similar in structure but lacks the chlorine atom.

    2-Chloro-4-aminotoluene: Similar but lacks the fluorine atom.

    4-Chloro-2-fluorotoluene: Similar but lacks the amino group

Uniqueness

3-Chloro-5-fluoro-2-methylaniline is unique due to the presence of both chlorine and fluorine atoms along with an amino group on the toluene ring. This combination of substituents imparts unique chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-chloro-5-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPXWUPJSPGPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372201
Record name 2-Amino-6-chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-87-1
Record name 3-Chloro-5-fluoro-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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